molecular formula C11H9FOS B1320046 2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene CAS No. 51828-34-3

2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene

Cat. No. B1320046
CAS RN: 51828-34-3
M. Wt: 208.25 g/mol
InChI Key: ANRSBTNUODPWEL-UHFFFAOYSA-N
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Description

The compound "2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene" is a derivative of benzo[b]thiophene, which is a heterocyclic compound. The structure of benzo[b]thiophene derivatives has been of interest due to their various chemical properties and potential applications in different fields such as materials science and pharmaceuticals.

Synthesis Analysis

Although the provided papers do not directly discuss the synthesis of "2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene", they do provide insight into related compounds. For instance, the synthesis of a compound containing two 6-acetyl-2-methylbenzo[b]thiophene moieties linked by a cyclopentene bridge has been reported . This suggests that the acetyl and methyl groups can be introduced into the benzo[b]thiophene framework, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be complex, as seen in the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, which crystallizes in a monoclinic space group . This indicates that derivatives of benzo[b]thiophene can form stable crystalline structures with specific spatial arrangements, which could also be true for "2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene".

Chemical Reactions Analysis

The papers do not provide specific reactions for "2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene". However, the photochromic properties of a related dihetarylethene compound suggest that the benzo[b]thiophene derivatives can undergo chemical reactions that are influenced by light, which might also apply to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene" are not directly discussed in the provided papers. Nonetheless, the papers do mention properties of similar compounds, such as the presence of intra and intermolecular hydrogen bonds , which could influence the solubility, melting point, and other physical properties. The photochromic properties of related compounds also suggest that "2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene" may have interesting optical properties.

Scientific Research Applications

Synthesis and Characterization

  • 2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene and related compounds have been synthesized for exploring their potential as dual antidepressants, showing promise in receptor affinity and serotonin reuptake inhibition (Orus et al., 2002).
  • Electrophilic substitution reactions and the preparation of 3-bromomethyl derivatives from similar compounds have been studied, contributing to a deeper understanding of their chemical properties and potential applications (Clarke et al., 1973).

Chemical Modifications and Derivatives

  • Various benzo[b]thiophene derivatives have been prepared, including 5-fluoro-, 5-chloro-, and other halogeno compounds, offering insights into the versatility of these compounds for further chemical modifications (Chapman et al., 1968).
  • Studies on the synthesis of 5-substituted benzo[b]thiophene derivatives have been conducted, highlighting the compound's potential as a building block for various organic assemblies (Datta & De, 1989).

Potential in Material Science

  • Research on benzo[c]thiophenes, including fluorinated derivatives, has shown their potential in creating transparent conducting polymers, indicating their utility in material science applications (King & Higgins, 1995).
  • The development of polybenzo[c]thiophenes with substituted derivatives like 2-acetyl-5-fluoro-3-methylbenzo[b]thiophene could lead to advancements in electronic materials, particularly in tuning doping potentials for specific applications (King & Higgins, 1994).

Future Directions

Thiophene and its derivatives, including “2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene”, continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

1-(5-fluoro-3-methyl-1-benzothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FOS/c1-6-9-5-8(12)3-4-10(9)14-11(6)7(2)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRSBTNUODPWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594126
Record name 1-(5-Fluoro-3-methyl-1-benzothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene

CAS RN

51828-34-3
Record name 1-(5-Fluoro-3-methyl-1-benzothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The titled compound (7.43 g) was prepared as colorless crystals from 5-fluoro-3-methylbenzo[b]thiophene (9.97 g) and acetyl chloride (5.55 ml) by the similar reaction and purification procedure as described in Reference Example 35.
Quantity
9.97 g
Type
reactant
Reaction Step One
Quantity
5.55 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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